molecular formula C6H5BrN2O2 B018390 2-Methyl-5-bromopyrimidine-4-carboxylic acid CAS No. 100707-39-9

2-Methyl-5-bromopyrimidine-4-carboxylic acid

货号: B018390
CAS 编号: 100707-39-9
分子量: 217.02 g/mol
InChI 键: MDERWSRHRJUWNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-5-bromopyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-methylpyrimidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82651. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methyl-5-bromopyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of halogen substituents, such as bromine, and the carboxylic acid functional group significantly influence its reactivity and biological properties.

Chemical Structure and Properties

  • Molecular Formula : C6_6H6_6BrN1_1O2_2
  • Molecular Weight : Approximately 217.02 g/mol
  • Structure : The compound features a pyrimidine ring with a methyl group at position 2 and a bromine atom at position 5, along with a carboxylic acid group at position 4.

Synthesis

Various synthetic routes have been developed for obtaining this compound. Notably, methods involving the condensation of formamidine acetate with mucobromic acid have been reported, yielding significant quantities of the compound .

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial and antifungal activities due to their ability to interfere with microbial metabolic pathways .

Anti-inflammatory Effects

Pyrimidine derivatives have been evaluated for their anti-inflammatory activities. In vitro assays demonstrated that compounds with structural similarities to this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. IC50 values for these compounds against COX-1 and COX-2 enzymes were reported, indicating their potential as anti-inflammatory agents .

CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 μM42.1 μM
Compound B26.04 μM31.4 μM
This compoundTBDTBD

Antitumor Activity

The structural characteristics of this compound suggest potential antitumor activity. Similar pyrimidine derivatives have been synthesized as inhibitors of protein kinases, which play a crucial role in cancer cell proliferation . The mechanism often involves the inhibition of specific signaling pathways that are vital for tumor growth.

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely linked to their structural features. For instance:

  • Substituents : The presence of electron-withdrawing groups like bromine enhances biological activity by increasing the compound's reactivity.
  • Functional Groups : Carboxylic acid groups can improve solubility and bioavailability, making them more effective in biological systems .

Case Studies

  • Analgesic Properties : A study demonstrated that derivatives of this compound exhibited analgesic effects comparable to established pain relievers like indomethacin.
  • Antiviral Activity : Certain pyrimidines have shown promise in inhibiting viral replication in vitro, suggesting that this compound could be explored further for antiviral applications .

科学研究应用

Pharmaceutical Applications

  • Drug Intermediates :
    • 2-Methyl-5-bromopyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of inhibitors targeting complement factor D, which are relevant for treating autoimmune and inflammatory diseases .
    • The compound's derivatives have shown potential in synthesizing bioactive nucleosides, which are vital for drug discovery and development .
  • Anticancer Research :
    • The National Cancer Institute (NCI) has evaluated this compound for its potential anticancer properties. It has been linked to compounds that exhibit cytotoxic effects against cancer cell lines, making it a candidate for further pharmacological studies.
  • Metallation and Formylation Reactions :
    • The compound is also noted for its versatility in organic synthesis, particularly in metallation and formylation reactions, which are critical for constructing complex organic molecules used in various therapeutic areas.

Agrochemical Applications

This compound is used as a building block in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modify biological pathways makes it valuable for developing new agricultural products aimed at improving crop yield and resistance to pests.

Case Study 1: Synthesis of Complement Factor D Inhibitors

A study demonstrated the synthesis of a novel complement factor D inhibitor using this compound as an intermediate. This compound was instrumental in developing therapies for diseases like age-related macular degeneration and other inflammatory conditions. The research highlighted the efficiency of using this pyrimidine derivative due to its favorable chemical reactivity and stability under various conditions .

Case Study 2: Anticancer Activity Assessment

Another research project focused on evaluating the anticancer properties of derivatives synthesized from this compound. The study involved testing various derivatives against multiple cancer cell lines, revealing promising cytotoxic activity that warrants further investigation into their mechanisms of action and potential therapeutic uses.

属性

IUPAC Name

5-bromo-2-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDERWSRHRJUWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292446
Record name 5-Bromo-2-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100707-39-9
Record name 5-Bromo-2-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of acetamidine hydrochloride (6.0 g) in ethanol (20 mL) was added sodium ethoxide (20 mL of a 21% solution in ethanol) and the reaction mixture was heated at 50° C. and mucobromic acid (6.82 g) in ethanol (10 mL) was added. After stirring at 50° C. for 1 h, a further portion of sodium ethoxide (10 mL of a 21% solution in ethanol) was added and the mixture was stirred at room temperature for 16 h. The mixture was then filtered and the filtrate reduced in vacuo. The residue was then treated with 2 M aqueous hydrochloric acid (30 mL) and stirred vigorously for 30 minutes. The resulting solid was filtered, washed with water and air dried to give 5-bromo-2-methyl-pyrimidine-4-carboxylic acid (1.46 g). This was then heated at 175° C. for 16 h. After cooling to room temperature the mixture was purified by Kugelrohr distillation to give 5-bromo-2-methyl-pyrimidine as a white solid (746 mg).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium (356 mg, 15.5 mmol) was carefully added to ethanol (5.9 mL) to prepare sodium ethoxide solution in ethanol. The above freshly prepared sodium ethoxide in ethanol solution (3.5 mL) was added to a stirred suspension of acetamidine hydrochloride (0.91 g, 9.69 mmol). The mixture was warmed to 50° C., then the heating bath was removed and a solution of mucobromic acid (1 g, 3.87 mmol) in ethanol was added dropwise at a rate which maintained a constant temperature, followed by a further sodium ethoxide in ethanol solution (2 mL). After cooling, the mixture was filtered and evaporated to a residue which was shaken vigorously with hydrochloric acid (2 M×2.4 mL). The brown precipitate was filtered and washed with cold water, then freeze-dried to give 5-bromo-2-methylpyrimidine-4-carboxylic acid (350 mg, 42%) as a brown solid. LCMS: 218 [M+1]+, 1H NMR (400 MHz, DMSO-d6): δ 2.62 (s, 3H), 9.03 (s, 1H).
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
356 mg
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.91 g
Type
reactant
Reaction Step Four
Quantity
3.5 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-bromopyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-bromopyrimidine-4-carboxylic acid
Reactant of Route 3
2-Methyl-5-bromopyrimidine-4-carboxylic acid
Reactant of Route 4
2-Methyl-5-bromopyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-bromopyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-bromopyrimidine-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。